2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

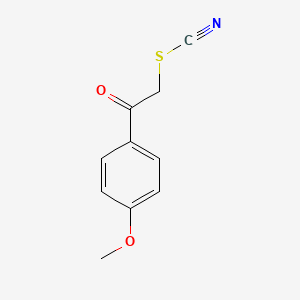

Chemical Structure and Properties 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate (CAS RN: 89374-59-4, IUPAC name: 2-(cyanosulfanyl)-1-(4-methoxyphenyl)ethan-1-one) is a thiocyanate derivative with the molecular formula C₁₀H₉NO₂S and a molar mass of 207.25 g/mol . Its structure comprises a 4-methoxyphenyl group attached to a ketone moiety, with a thiocyanate (–SCN) group at the β-position. The compound crystallizes in a planar arrangement, stabilized by N–H⋯Cl and C–H⋯Cl hydrogen bonds, as revealed by single-crystal X-ray diffraction studies . The methoxy group and benzene ring are coplanar, with torsion angles of 173.82° (C6–C5–C8–C9) and -2.91° (C1–O1–C2–C7), respectively .

Synthesis The compound is synthesized via the reaction of 4-methoxy phenacyl bromide with hexamethylenetetramine (HMTA) in ethanol, followed by acidification with HCl to yield crystalline 2-(4-methoxyphenyl)-2-oxoethanaminium chloride, which is subsequently converted to the thiocyanate derivative .

Biological Activity

2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate (CAS No. 6097-26-3) is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C10H9NO2S

- Molecular Weight : 209.25 g/mol

- Structure : The compound features a methoxyphenyl group, a carbonyl group, and a thiocyanate moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The presence of the thiocyanate group is believed to facilitate the formation of reactive intermediates that can modify protein functions or enzyme activities.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains suggest potent activity:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Candida albicans | 30 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been evaluated against several cancer cell lines, demonstrating notable cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

The structure-activity relationship (SAR) analysis indicates that the methoxy group enhances cytotoxicity, likely through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various derivatives of thiocyanates, including this compound, against resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load in treated samples compared to controls.

- Case Study on Anticancer Potential : In a study published in Cancer Letters, the compound was tested on multiple cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis markers and reduced proliferation rates in HeLa cells.

Research Findings

Research has shown that the compound can interact with cellular pathways involved in apoptosis and oxidative stress responses. The generation of reactive oxygen species (ROS) upon treatment suggests a mechanism where oxidative stress leads to cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Thiocyanate Derivatives

Key Observations

Substituent Effects on Reactivity and Properties Electron-Withdrawing Groups (EWGs): The 3-NO₂ derivative (C₉H₆N₂O₃S) exhibits a higher melting point (124–126°C) due to enhanced intermolecular dipole interactions . In contrast, the 3-Cl analog (C₉H₆ClNOS) has a lower melting point (87–89°C), reflecting reduced polarity . Electron-Donating Groups (EDGs): The 4-OCH₃ group in the target compound increases electron density on the phenyl ring, facilitating electrophilic substitution reactions. This contrasts with brominated analogs (e.g., 4-Br), where steric and electronic effects slow reactivity .

Synthetic Pathways Most analogs are synthesized via nucleophilic substitution of phenacyl bromides with thiocyanate ions (SCN⁻) in polar solvents (e.g., acetone, ethanol). For example, 2-(5-bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate is prepared from 3,α-dibromo-2-hydroxy-5-methylacetophenone and ammonium thiocyanate in aqueous acetone (66% yield) .

Biological and Pharmacological Relevance Thiocyanate derivatives with hydroxy and methyl substituents (e.g., C₁₀H₈BrNO₂S) demonstrate antimicrobial activity, likely due to the thiocyanate group's ability to disrupt microbial membranes . Compounds like N-(2-[(4-methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (from ) are explored for local anesthetic activity, with substituents modulating potency and duration .

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] thiocyanate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-9-4-2-8(3-5-9)10(12)6-14-7-11/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXOJFFFVRRRAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407617 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6097-26-3 |

Source

|

| Record name | 2-(4-Methoxyphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6097-26-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.